molecular formula C9H7Cl B1626067 Benzene, 1-chloro-3-(1-propyn-1-yl)- CAS No. 43136-84-1

Benzene, 1-chloro-3-(1-propyn-1-yl)-

Cat. No.: B1626067
CAS No.: 43136-84-1
M. Wt: 150.6 g/mol
InChI Key: FDTLHFSXVJXWSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzene, 1-chloro-3-(1-propyn-1-yl)- is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a propynyl group is attached at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, 1-chloro-3-(1-propyn-1-yl)- can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Benzene, 1-chloro-3-(1-propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-chloro-3-(1-propyn-1-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Addition Reactions: Halogens (e.g., bromine) or hydrogen in the presence of catalysts like palladium.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Benzene, 1-chloro-3-(1-propyn-1-yl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-3-(1-propyn-1-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The propynyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the propynyl group to the benzene ring.

    Cinnamyl chloride: Contains a similar propynyl group but attached to a different position on the benzene ring.

    1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure with a methyl group instead of chlorine.

Properties

IUPAC Name

1-chloro-3-prop-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTLHFSXVJXWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498685
Record name 1-Chloro-3-(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43136-84-1
Record name 1-Chloro-3-(prop-1-yn-1-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1-chloro-3-(1-propyn-1-yl)-
Reactant of Route 2
Reactant of Route 2
Benzene, 1-chloro-3-(1-propyn-1-yl)-
Reactant of Route 3
Reactant of Route 3
Benzene, 1-chloro-3-(1-propyn-1-yl)-
Reactant of Route 4
Reactant of Route 4
Benzene, 1-chloro-3-(1-propyn-1-yl)-
Reactant of Route 5
Reactant of Route 5
Benzene, 1-chloro-3-(1-propyn-1-yl)-
Reactant of Route 6
Reactant of Route 6
Benzene, 1-chloro-3-(1-propyn-1-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.